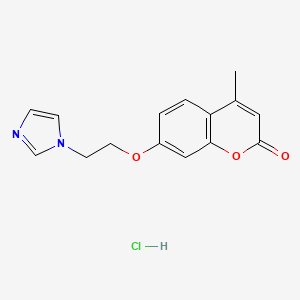
7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride is a compound that combines the structural features of imidazole and chromenone. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromenone is a benzopyrone derivative. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Chromenone Core: The chromenone core is synthesized through the cyclization of a suitable precursor, such as a salicylaldehyde derivative.
Coupling of the Imidazole and Chromenone Units: The imidazole and chromenone units are coupled through an ether linkage, typically using a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or chromenone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or chromenone rings.
Aplicaciones Científicas De Investigación
7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infections, inflammation, and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The chromenone core can intercalate with DNA, affecting gene expression and cellular processes. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: A simpler imidazole derivative with similar biological activities.
4-Methyl-2H-chromen-2-one: The chromenone core without the imidazole moiety.
7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one: The parent compound without the hydrochloride salt.
Uniqueness
7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride is unique due to the combination of the imidazole and chromenone moieties, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Número CAS |
882865-33-0 |
|---|---|
Fórmula molecular |
C15H15ClN2O3 |
Peso molecular |
306.74 g/mol |
Nombre IUPAC |
7-(2-imidazol-1-ylethoxy)-4-methylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C15H14N2O3.ClH/c1-11-8-15(18)20-14-9-12(2-3-13(11)14)19-7-6-17-5-4-16-10-17;/h2-5,8-10H,6-7H2,1H3;1H |
Clave InChI |
WKDKWOGJTFYFPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3C=CN=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







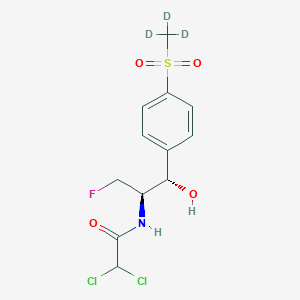
![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)

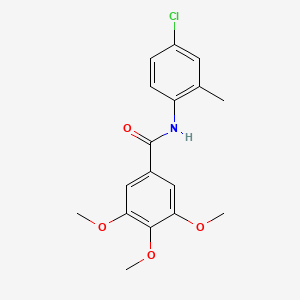
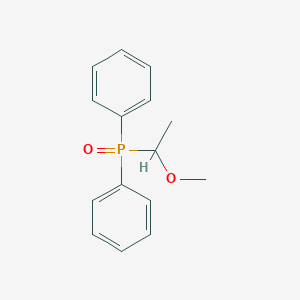
![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)
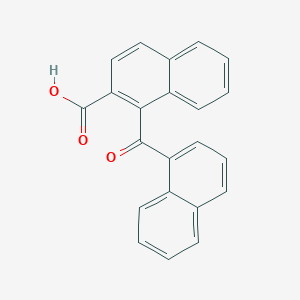
![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)

